molecular formula C26H22N2O6S B12145687 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12145687
M. Wt: 490.5 g/mol
InChI Key: VWBFDRGCUFCDKF-UHFFFAOYSA-N
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Description

The compound "(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups at positions 2 and 2. Key substituents include:

  • 1-(6-Ethoxy-1,3-benzothiazol-2-yl): A benzothiazole ring with an ethoxy group at position 6, contributing to electronic and steric effects.
  • 5-(2-Methoxyphenyl): A methoxy-substituted aryl group influencing lipophilicity and steric bulk.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-4-33-15-10-11-17-20(13-15)35-26(27-17)28-22(16-7-5-6-8-18(16)32-3)21(24(30)25(28)31)23(29)19-12-9-14(2)34-19/h5-13,22,30H,4H2,1-3H3

InChI Key

VWBFDRGCUFCDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The pyrrolidine-2,3-dione core is then synthesized, and the hydroxy and methoxy groups are added in subsequent steps. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and efficiency. Additionally, purification techniques such as chromatography and crystallization are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: Functional groups such as the ethoxy or methoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of alcohols or alkanes. Substitution reactions would result in the replacement of functional groups with new substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences, along with implications for physicochemical and biological properties:

Compound Name / Reference Substituents Molecular Formula (Inferred) Key Structural Differences vs. Target Compound Potential Implications
4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 4-Methoxybenzylamino, phenyl, 3-nitrophenyl C27H23N3O6 Replaces benzothiazole with nitrophenyl; lacks furan moiety Increased electron-withdrawing effects from nitro group; altered solubility and reactivity.
(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl) analog 4,6-Dimethylbenzothiazole, 4-hydroxyphenyl, phenylmethylidene C25H21N2O4S Methyl vs. ethoxy on benzothiazole; hydroxyl vs. methoxy Enhanced hydrophilicity from hydroxyl; reduced steric bulk from methyl groups.
Koilodenoid F (6) Enone system, hexanoate group C40H58O7 Macrocyclic diterpenoid with enone Distinct bioactivity (immunosuppressive); unrelated core structure.
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Pyrrolothiazolopyrimidine core, 4-methoxyphenyl, chlorophenyl C35H24ClN5OS Heterocyclic fusion vs. pyrrolidine-dione; chloro substituent Enhanced aromatic stacking; potential cytotoxicity from chlorophenyl.

Key Observations:

Benzothiazole Modifications: The ethoxy group in the target compound (vs. The 6-ethoxy group could reduce metabolic degradation compared to methyl groups due to increased bulk .

Furan vs. Aromatic Substituents: The hydroxy(5-methylfuran) group in the target compound introduces a hydrogen-bond donor (hydroxyl) and a rigid heterocycle, unlike purely aromatic substituents in or . This may enhance interactions with polar residues in biological targets.

Synthetic Routes :

  • Pyrrolidine-2,3-dione derivatives are commonly synthesized via condensation reactions, as seen in , where 4-acetyl-3-hydroxy intermediates react with amines. The target compound’s synthesis likely involves similar steps, with adaptations for the benzothiazole and furan substituents.

Spectroscopic Characterization :

  • The hydroxy(5-methylfuran) group would produce distinct NMR signals (e.g., downfield-shifted hydroxyl proton at δ~10–12 ppm) and IR absorption (~3200 cm⁻¹ for O–H stretch), analogous to hydroxylated compounds in .
  • The 2-methoxyphenyl group would show characteristic aryl protons at δ~6.8–7.5 ppm, comparable to methoxy-substituted analogs in .

Biological Activity

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound's molecular formula is C28H26N2O5SC_{28}H_{26}N_2O_5S with a molecular weight of approximately 502.6 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C28H26N2O5S
Molecular Weight 502.6 g/mol
IUPAC Name (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
CAS Number 671764-89-9

The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. It is hypothesized that the compound can modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.

Antitumor Activity

Recent studies have shown promising antitumor activity for compounds containing similar structural motifs as (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione. For example:

  • Study on 1,2,4-Triazine Derivatives : A study evaluated the antitumor effects of novel derivatives containing thiazole and benzothiazole rings against lung adenocarcinoma cell lines (A549) and mouse fibroblast cells (NIH/3T3). The most active compound demonstrated a significant increase in apoptotic cell levels compared to controls .

Enzyme Activity

The compound has also been screened for its effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases. Compounds with similar structures have shown inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antiproliferative Effects

In vitro studies demonstrated that the compound exhibited significant antiproliferative effects on various cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to enhanced apoptosis in treated cells.

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective potential of compounds related to this structure against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could protect neuronal cells by reducing oxidative damage and enhancing cellular antioxidant defenses.

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